molecular formula C16H15Cl2N B1242422 Dasotraline CAS No. 675126-05-3

Dasotraline

Cat. No. B1242422
CAS RN: 675126-05-3
M. Wt: 292.2 g/mol
InChI Key: SRPXSILJHWNFMK-MEDUHNTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dasotraline is a novel compound known as a potent inhibitor of presynaptic dopamine and norepinephrine reuptake. Its pharmacokinetic profile is characterized by slow absorption and a long elimination half-life, making it distinct in its class. This compound has been studied for its efficacy and safety in treating conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and has shown significant improvement in symptoms with once-daily dosing (Findling et al., 2019).

Synthesis Analysis

Details on the chemical synthesis of this compound are not directly provided in the available literature. However, its development as a dopamine and norepinephrine reuptake inhibitor indicates a complex synthetic pathway aimed at optimizing its action on neurotransmitter systems. The synthesis likely involves multi-step chemical reactions to ensure specificity and efficacy of the molecule.

Molecular Structure Analysis

This compound’s molecular structure is designed to inhibit the reuptake of dopamine and norepinephrine effectively. Its structure-activity relationship (SAR) underlies its function as a reuptake inhibitor, ensuring slow absorption and a prolonged half-life conducive to once-daily dosing. The molecular intricacies ensure its potent action on neurotransmitter systems, differentiating it from other compounds in its therapeutic class.

Chemical Reactions and Properties

The chemical properties of this compound facilitate its function as a reuptake inhibitor. Studies on its absorption, distribution, metabolism, and excretion reveal that after a single dose, the majority of the radioactivity is recovered in urine and feces, indicating extensive metabolism via oxidation and subsequent phase II conjugations. This extensive metabolism underscores its design for slow absorption and long-term action (Chen et al., 2016).

Physical Properties Analysis

This compound's physical properties, including its pharmacokinetics, are pivotal to its therapeutic profile. It demonstrates slow absorption and a long elimination half-life, with this compound and its metabolites being extensively metabolized. The pharmacokinetic characteristics are crucial for its once-daily dosing regimen, ensuring stable plasma concentrations over a 24-hour period (Hopkins et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, including its stability and interaction with human metabolic systems, play a significant role in its pharmacological profile. A study detailed the quantitative determination of this compound in human plasma, emphasizing the method's sensitivity and clinical application in pharmacokinetic analyses. This highlights the chemical stability and reliable detection of this compound, facilitating its clinical use and study (Skende et al., 2020).

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics in ADHD Treatment

Dasotraline, a novel inhibitor of dopamine and norepinephrine reuptake, has been investigated for its effectiveness in treating Attention-Deficit/Hyperactivity Disorder (ADHD). It exhibits slow absorption and a long elimination half-life, which distinguishes it from current ADHD medications. Studies have demonstrated that this compound achieves constant, steady-state dopamine and norepinephrine reuptake inhibition over a 24-hour dosing interval, potentially offering a novel pharmacological approach to managing ADHD symptoms (Hopkins et al., 2015).

Efficacy in Binge-Eating Disorder

This compound has shown promise in the treatment of binge-eating disorder (BED). In clinical trials, this compound demonstrated significant efficacy in reducing the number of binge-eating days per week. Its unique pharmacokinetic profile, characterized by slow absorption and a long elimination half-life, allows for once-daily dosing. This indicates its potential as an effective treatment option for BED (Tsai et al., 2020).

Treatment of ADHD in Children

This compound has been evaluated for its efficacy and safety in children with ADHD. Clinical studies have shown significant improvement in ADHD symptoms and behaviors, including attention and hyperactivity, in children aged 6-12 years. The treatment with this compound was associated with notable improvements in various efficacy endpoints such as the ADHD Rating Scale and Clinical Global Impression scores. This positions this compound as a promising therapeutic agent for pediatric ADHD (Findling et al., 2019).

This compound as a Cytochrome P450 Inhibitor

In the context of drug metabolism, this compound has been identified as a selective inhibitor of cytochrome P450 2B6 (CYP2B6) in reaction phenotyping using human hepatocytes. This discovery is significant as selective inhibitors are essential for generating reliable data on drug metabolism. This compound's role as an inactivator of CYP2B6 highlights its potential utility in assessing the fraction metabolized of drug candidates in clinical pharmacokinetics (Yang et al., 2019).

Mechanism of Action

Safety and Hazards

In phase I clinical trials for attention deficit hyperactivity disorder, test subjects reported the following side effects: loss of appetite, dehydration, dry mouth, nausea, insomnia, anxiety, panic attacks, and headaches . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPXSILJHWNFMK-MEDUHNTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217855
Record name Dasotraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dasotraline has been shown in preclinical studies to be a potent and balanced reuptake inhibitor of serotonin, norepinephrine and dopamine (SNDRI). Serotonin, norepinephrine and dopamine are neurotransmitters associated with depression. There are currently no marketed treatments for depression that inhibit reuptake of all three neurotransmitters.
Record name Dasotraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

675126-05-3
Record name Dasotraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675126-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dasotraline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasotraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dasotraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DASOTRALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D28EY0L5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dasotraline
Reactant of Route 2
Reactant of Route 2
Dasotraline
Reactant of Route 3
Dasotraline
Reactant of Route 4
Dasotraline
Reactant of Route 5
Dasotraline
Reactant of Route 6
Dasotraline

Q & A

Q1: How does dasotraline interact with its targets and what are the downstream effects?

A1: this compound acts by inhibiting the reuptake of dopamine and norepinephrine at presynaptic nerve terminals in the brain. [, , , , ] This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. These neurotransmitters play crucial roles in attention, executive function, and reward pathways, explaining this compound’s potential therapeutic effects in ADHD and BED. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound's molecular formula is C16H15Cl2N and its molecular weight is 292.19 g/mol. [, ]

Q3: Is there any spectroscopic data available for this compound?

A3: While specific spectroscopic data isn't provided in the research papers, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify this compound in human plasma. [] These methods utilize specific mass transitions characteristic of this compound's structure for identification and quantification.

Q4: Can you describe the pharmacokinetic profile of this compound?

A4: this compound exhibits slow absorption and a long elimination half-life (t1/2) of 47-77 hours, enabling once-daily dosing. [, , , , ] It achieves steady-state plasma concentration by 2 weeks of daily dosing. [] This pharmacokinetic profile contributes to its potential for providing sustained therapeutic benefits throughout the day. [, ]

Q5: How is this compound metabolized in the body?

A5: this compound undergoes extensive metabolism primarily through oxidation and subsequent phase II conjugations. [] Major metabolic pathways include amine oxidation, N-hydroxylation, oxidative deamination, and N-acetylation. []

Q6: Does this compound interact with drug transporters or metabolizing enzymes?

A6: Research indicates this compound acts as a selective inhibitor of Cytochrome P450 2B6 (CYP2B6), an enzyme involved in drug metabolism. [] This selectivity makes it a potential tool for reaction phenotyping studies. Further research is needed to fully understand this compound's interactions with other drug transporters and metabolizing enzymes.

Q7: What is the evidence for this compound's efficacy in treating ADHD?

A7: Several clinical trials have explored this compound's efficacy in treating ADHD in both adults and children. In these trials, this compound demonstrated significant improvements in ADHD symptoms, including reductions in hyperactivity, impulsivity, and inattentiveness. [, , , , , , , , , , ] These improvements were observed using standardized rating scales like the ADHD Rating Scale (ADHD RS-IV) and Clinical Global Impression (CGI) scales. [, , , , , ]

Q8: What about this compound's efficacy in treating Binge Eating Disorder?

A8: Clinical trials have also investigated this compound as a potential treatment for BED. Results indicate that this compound can significantly reduce the frequency of binge eating episodes and improve associated symptoms like obsessive-compulsive behaviors related to food. [, , , ] These findings highlight this compound's potential for addressing the core psychopathological drivers of BED. []

Q9: Are there any biomarkers being researched to predict this compound's efficacy or monitor treatment response?

A9: While the provided research doesn't delve into specific biomarkers for this compound, exploring potential biomarkers could offer valuable insights into individual patient responses. Future research might investigate biomarkers related to dopamine and norepinephrine signaling pathways, as alterations in these pathways are implicated in both ADHD and BED.

Q10: What is the safety and tolerability profile of this compound?

A10: this compound has been generally well-tolerated in clinical trials. [, , , , , , , , , , ] The most commonly reported adverse events were insomnia, decreased appetite, dry mouth, headache, and anxiety. [, , , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.